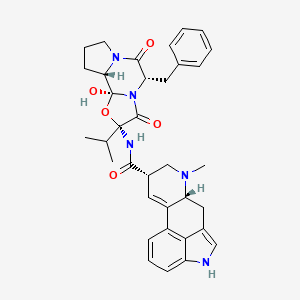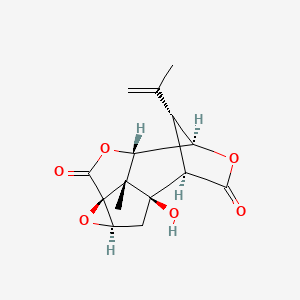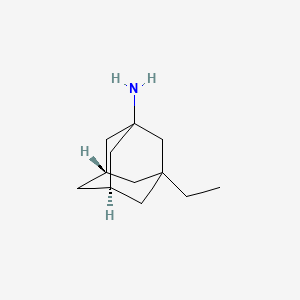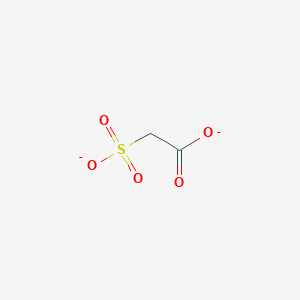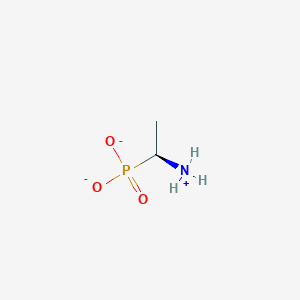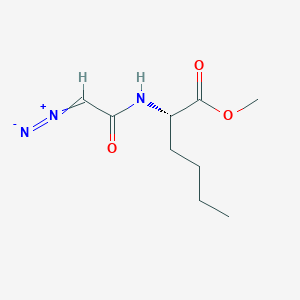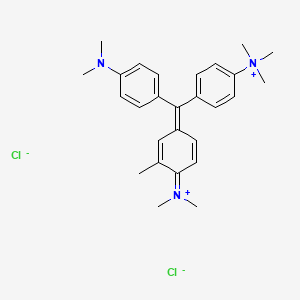
Iodine Green
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodine Green, also known as this compound S, is a synthetic dye belonging to the triarylmethane class of dyes. It is characterized by its vibrant green color and is primarily used in various industrial and scientific applications. The compound is known for its excellent solubility in water and its ability to bind to proteins and nucleic acids, making it useful in biological staining and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodine Green is synthesized through a multi-step chemical process involving the condensation of aromatic amines with formaldehyde, followed by iodination. The reaction typically involves the use of an acidic catalyst to facilitate the condensation reaction. The iodination step is carried out using molecular iodine or iodides in the presence of an oxidizing agent to introduce iodine atoms into the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, including aromatic amines, formaldehyde, and iodine, are mixed in reactors under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration, crystallization, and drying to obtain the final product. The industrial process is designed to maximize yield and minimize waste, adhering to principles of green chemistry.
Analyse Chemischer Reaktionen
Types of Reactions: Iodine Green undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which can further react with nucleophiles.
Reduction: this compound can be reduced to its leuco form, which is colorless and can revert to the original dye upon oxidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Leuco this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Iodine Green has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: Employed in histological staining to visualize cellular structures and in nucleic acid staining for gel electrophoresis.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
Iodine Green is compared with other triarylmethane dyes such as Crystal Violet, Malachite Green, and Methyl Green. While all these dyes share a similar basic structure, this compound is unique due to its iodine content, which imparts distinct chemical and physical properties. For instance, this compound has a higher molecular weight and different solubility characteristics compared to its counterparts. Additionally, the presence of iodine enhances its ability to generate reactive oxygen species, making it more effective in photodynamic therapy applications.
Vergleich Mit ähnlichen Verbindungen
- Crystal Violet
- Malachite Green
- Methyl Green
Eigenschaften
CAS-Nummer |
33231-00-4 |
|---|---|
Molekularformel |
C27H35ClN3+ |
Molekulargewicht |
437.0 g/mol |
IUPAC-Name |
[4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C27H35N3.ClH/c1-20-19-23(13-18-26(20)29(4)5)27(21-9-14-24(15-10-21)28(2)3)22-11-16-25(17-12-22)30(6,7)8;/h9-19H,1-8H3;1H/q+2;/p-1 |
InChI-Schlüssel |
OATKMJAXHOEMDD-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-].[Cl-] |
Isomerische SMILES |
CC1=C/C(=C(\C2=CC=C(C=C2)N(C)C)/C3=CC=C(C=C3)[N+](C)(C)C)/C=CC1=[N+](C)C.[Cl-] |
Kanonische SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-] |
Key on ui other cas no. |
33231-00-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


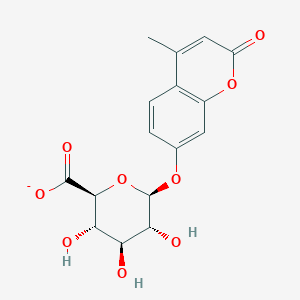
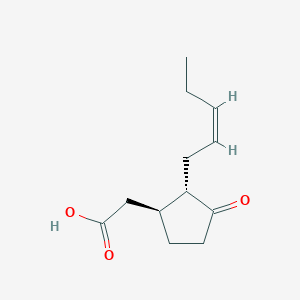
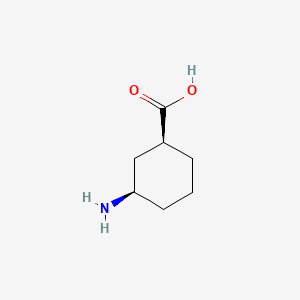
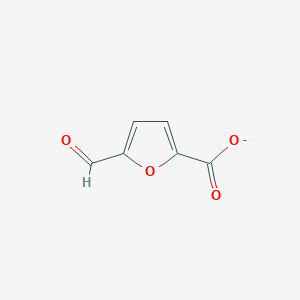
![(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone](/img/structure/B1242005.png)
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)
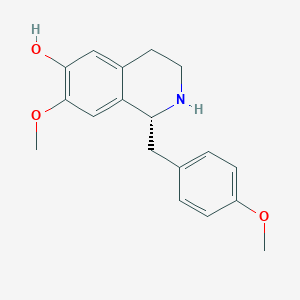
![{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242012.png)
